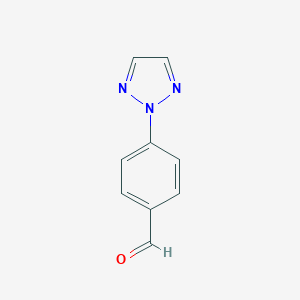

4-(2H-1,2,3-triazol-2-yl)benzaldehyde

描述

Structure

2D Structure

属性

IUPAC Name |

4-(triazol-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-7-8-1-3-9(4-2-8)12-10-5-6-11-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYWOTWHICQOMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)N2N=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444964 | |

| Record name | 4-(2H-1,2,3-triazol-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179056-04-3 | |

| Record name | 4-(2H-1,2,3-triazol-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2h 1,2,3 Triazol 2 Yl Benzaldehyde and Analogous Structures

General Strategies for 1,2,3-Triazole Ring Formation

The formation of the 1,2,3-triazole ring is a cornerstone of heterocyclic chemistry, with several powerful methods at the disposal of synthetic chemists. These reactions, primarily based on the cycloaddition of azides and alkynes, offer varying degrees of regioselectivity.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry") Approaches

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a paramount example of "click chemistry," a concept introduced by K. B. Sharpless in 2001 to describe reactions that are high-yielding, broad in scope, and generate minimal byproducts. organic-chemistry.orgorganic-chemistry.org This reaction, independently reported by the groups of Meldal and Sharpless, facilitates the reaction between a terminal alkyne and an azide (B81097) to exclusively yield the 1,4-disubstituted 1,2,3-triazole isomer. organic-chemistry.org

The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from copper(II) salts (e.g., CuSO₄) with a reducing agent like sodium ascorbate. mdpi.comresearchgate.net The CuAAC reaction is renowned for its exceptional reliability, tolerance of a wide array of functional groups, and the ability to be performed in various solvents, including water. organic-chemistry.orgorganic-chemistry.org The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner. organic-chemistry.org This method's high regioselectivity for the 1,4-isomer makes it less suitable for the direct synthesis of N2-substituted triazoles like 4-(2H-1,2,3-triazol-2-yl)benzaldehyde, but it is a foundational method for creating the parent triazole ring which can be subsequently functionalized.

| Catalyst System | Reactants | Product Regioisomer | Key Features |

| Cu(I) salts or Cu(II)/reducing agent | Terminal Alkyne + Azide | 1,4-disubstituted | High yield, high regioselectivity, wide functional group tolerance, mild reaction conditions. organic-chemistry.orgorganic-chemistry.orgmdpi.com |

Ruthenium-Catalyzed Regioselective Synthesis

In contrast to the copper-catalyzed counterpart, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary regioselectivity, affording 1,5-disubstituted 1,2,3-triazoles. rdd.edu.iqnih.gov This method, often employing catalysts like [Cp*RuCl] complexes, is mechanistically distinct from CuAAC. nih.govnih.gov The proposed mechanism involves the formation of a ruthenacycle intermediate through oxidative coupling, which then undergoes reductive elimination to yield the triazole product. rdd.edu.iqnih.gov

A significant advantage of the RuAAC is its ability to utilize both terminal and internal alkynes, which expands the scope of accessible triazole structures. nih.govnih.gov This regioselective control is crucial for accessing specific substitution patterns on the triazole ring that are not achievable through CuAAC. rdd.edu.iq

| Catalyst System | Reactants | Product Regioisomer | Key Features |

| [Cp*RuCl] complexes | Terminal/Internal Alkyne + Azide | 1,5-disubstituted | Complementary regioselectivity to CuAAC, tolerates internal alkynes. rdd.edu.iqnih.govnih.gov |

Palladium-Catalyzed Arylation of Triazoles

Palladium catalysis offers a powerful tool for the functionalization of pre-formed 1,2,3-triazole rings through C-H arylation. This approach allows for the direct introduction of aryl groups onto the triazole core. nih.gov For instance, palladium(II) acetate (B1210297) in combination with a suitable phosphine (B1218219) ligand can effectively catalyze the direct arylation of 1,4-disubstituted 1,2,3-triazoles at the C5 position with aryl bromides. nih.gov This method provides a route to fully substituted triazoles with well-defined regiochemistry. nih.gov The reaction conditions often involve heating in a suitable solvent with a base. nih.gov

Metal-Free Cycloaddition Reactions

The classic Huisgen 1,3-dipolar cycloaddition between azides and alkynes can be performed thermally without a metal catalyst. However, this method typically requires elevated temperatures and often results in a mixture of 1,4- and 1,5-disubstituted regioisomers, limiting its synthetic utility when a single isomer is desired. organic-chemistry.org To overcome the high activation barrier and lack of regioselectivity, strategies such as using strained alkynes or pre-organizing the azide and alkyne functionalities in the solid state have been explored to promote metal-free cycloadditions under milder conditions.

Specific Approaches to 2H-1,2,3-Triazole Isomers

The synthesis of N2-substituted 1,2,3-triazoles, such as this compound, presents a significant regioselectivity challenge. Direct cycloaddition methods often favor N1 substitution. Therefore, post-functionalization of the 1,2,3-triazole ring is a common and effective strategy.

Alkylation and Arylation Strategies for 2H-Triazoles

The direct alkylation or arylation of the parent 1,2,3-triazole can lead to a mixture of N1 and N2 substituted products. However, various methodologies have been developed to achieve high regioselectivity for the N2 position.

Palladium-Catalyzed N2-Arylation: A significant breakthrough in the synthesis of N2-aryl-1,2,3-triazoles is the use of palladium catalysis. By employing a bulky biaryl phosphine ligand, a highly N2-selective arylation of 1,2,3-triazoles with aryl bromides, chlorides, and triflates has been achieved. This method has demonstrated excellent N2-selectivity (95–99%) for a wide range of substrates, including both 4,5-unsubstituted and 4-substituted 1,2,3-triazoles. Theoretical calculations suggest that the high N2-selectivity is a result of rapid reductive elimination from the N2-1,2,3-triazolate-Pd complex. This approach represents a direct and efficient route to compounds like this compound by reacting 1,2,3-triazole with a suitable 4-halobenzaldehyde.

| Catalyst System | Substrates | Product | N2-Selectivity |

| Pd₂(dba)₃ / Bulky Biaryl Phosphine Ligand | 1,2,3-triazole + Aryl Halides | N2-Aryl-1,2,3-triazole | 95-99% |

Copper-Mediated N2-Arylation (Chan-Lam Coupling): The Chan-Lam coupling reaction, which involves the copper-mediated cross-coupling of N-H bonds with boronic acids, has also been explored for the N-arylation of triazoles. nih.govnih.gov While this method can sometimes lead to mixtures of regioisomers, specific conditions and substrates have been identified to favor N2-arylation. For C4, C5-disubstituted-1,2,3-NH-triazoles, copper(II)-mediated coupling with boronic acids has been shown to be an effective approach for synthesizing N2-aryl triazoles in excellent yields.

Catalyst-Free N2-Arylation: A catalyst-free and highly regioselective method for the N2-arylation of 1,2,3-triazoles has been developed using diaryliodonium salts. mdpi.comnih.gov This protocol offers a convenient and scalable route to N2-aryl-1,2,3-triazoles in good to excellent yields (66-97%). nih.gov This approach avoids the use of a metal catalyst, which can be advantageous in certain synthetic contexts.

Cyclization of Hydrazone Derivatives for 2-Aryl Substitution

The formation of the 1,2,3-triazole ring through the cyclization of hydrazone derivatives is a well-established method for introducing an aryl substituent at the 2-position of the triazole ring. nih.gov This approach typically involves the use of a suitable hydrazone precursor that can undergo an intramolecular cyclization to form the desired triazole. For instance, α,α-dichlorotoluene sulfonyl–substituted hydrazones can react with primary amines in the presence of a base like diisopropylethylamine (DIPEA) to yield N1-substituted-1,2,3-triazoles. nih.govfrontiersin.org

In a related strategy, the cyclization of 2-ethoxycarbonylimino-3-arylhydrazono-indolines, formed by the coupling of diazonium salts with 2-ethoxycarbonylamino-indole, leads to the formation of 2-aryl-3-oxo-2,3-dihydro-5H-l,2,4-triazino[5,6-b]indoles in nearly quantitative yields upon thermal cyclization. chempap.org While not directly forming a simple 1,2,3-triazole, this method demonstrates the principle of using hydrazone cyclization to introduce an aryl group onto a nitrogen-containing heterocycle.

Another relevant cyclization involves the reaction of acylpyridazines with hydrazines to form 1,2,3-triazolo[1,5-b]pyridazinium salts or 1,2,3-triazolo[1,5-b]pyridazines. nih.gov Furthermore, copper-catalyzed cyclization of bis(arylhydrazones) can produce 2,4,5-triaryl-1,2,3-triazoles through a process involving C-H functionalization and the formation of C-C, N-N, and C-N bonds. nih.govfrontiersin.org

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted 1,2,3-triazoles from three or more starting materials in a single operation. bit.edu.cnnih.gov These reactions are advantageous as they can reduce the number of synthetic steps, minimize waste, and simplify purification procedures. bit.edu.cn

One prominent example of an MCR for 1,2,3-triazole synthesis is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click" reaction. orientjchem.orgtandfonline.com This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne to regioselectively form a 1,4-disubstituted 1,2,3-triazole. nih.gov While this typically yields 1,4-disubstituted products, variations and other metal catalysts, such as ruthenium, can lead to 1,5-disubstituted triazoles. nih.gov

MCRs can also be designed to incorporate functionalities that allow for subsequent intramolecular reactions. For instance, a sequential multicomponent reaction followed by an intramolecular azide-alkyne cycloaddition (IAAC) has been used to synthesize fused 1,2,3-triazole scaffolds. nih.gov In one example, the reaction of benzil, 2-azidobenzaldehyde, propargylamine, and ammonium (B1175870) acetate in the presence of InCl3 yielded an imidazo-triazolobenzodiazepine. nih.gov The electronic effects of the substituents on the starting materials were found to influence the reaction yield. nih.gov

Synthetic Routes Incorporating Benzaldehyde (B42025) Moieties

The direct incorporation of a benzaldehyde group into a triazole structure, or the synthesis of triazole-benzaldehyde hybrids, requires specific synthetic strategies that accommodate the reactivity of the aldehyde functional group.

Condensation Reactions with Aminotriazoles

The condensation of aminotriazoles with benzaldehydes is a direct method for linking these two moieties. The reaction between a primary amine, such as that on an aminotriazole, and a carbonyl compound like benzaldehyde typically proceeds through the formation of an intermediate hemiaminal, which then dehydrates to form an imine (Schiff base). mdpi.com

Studies on the condensation of 4-amino-3,5-dimethyl-1,2,4-triazole with various substituted benzaldehydes have shown that the formation and stability of the hemiaminal intermediate can be influenced by factors such as the solvent and the electronic nature of the substituents on the benzaldehyde. mdpi.comresearchgate.net For instance, electron-withdrawing groups on the benzaldehyde tend to favor hemiaminal formation. mdpi.com The reaction conditions can be optimized to isolate either the stable hemiaminal or the final Schiff base product. researchgate.net

A three-component condensation reaction involving 3-aminotriazole, various aldehydes, and a ketene (B1206846) N,S-acetal has been developed for the synthesis of novel triazolo[1,5-a]pyrimidine scaffolds. nih.gov This reaction demonstrates the utility of aminotriazoles as building blocks in multicomponent strategies to create more complex heterocyclic systems.

Strategies for Triazole-Benzaldehyde Hybrid Synthesis

The synthesis of hybrid molecules containing both a triazole ring and a benzaldehyde moiety can be achieved through various synthetic sequences. One common approach involves the "click" reaction, where a molecule containing an azide is reacted with an alkyne-functionalized benzaldehyde, or vice versa.

For example, 1,2,3-triazole-1,4-disubstituted alcohols have been prepared via a 1,3-dipolar cycloaddition between an azide and an ethynylbenzyl alcohol using CuAAC. nih.gov The resulting alcohol can then be oxidized to the corresponding aldehyde. nih.gov This strategy allows for the late-stage introduction of the aldehyde functionality.

Another approach involves the synthesis of a key intermediate that already contains the triazole and a precursor to the aldehyde. For instance, 4-(1-(2-methoxy-6-pentadecylbenzyl)-1H-1,2,3-triazol-4-yl)benzaldehyde has been prepared and used as a key intermediate for further derivatization. orientjchem.org

The following table summarizes a selection of synthetic strategies for triazole-benzaldehyde hybrids:

| Starting Materials | Key Reaction Type | Product Type | Reference |

| 4-Azidoquinoline, 4-ethynylbenzyl alcohol | 1,3-Dipolar cycloaddition (CuAAC) | 1,2,3-Triazole-1,4-disubstituted alcohol | nih.gov |

| 4-Azido-2-quinolinones, propargylated bis-quinolones | Cu-catalyzed [3+2] cycloaddition | Quinolone-triazole-quinolone hybrids | nih.gov |

| Phenylisocyanate, isonipecotate | Multi-step synthesis | N-ethylated 5-(1-phenylcarbamoyl)piperidine-1,2,4-triazole | researchgate.net |

| 3-O-acetyl-11-keto-β-boswellic acid propargyl ester, aromatic azides | 1,3-Dipolar cycloaddition (CuAAC) | 1H-1,2,3-Triazole hybrids of boswellic acid | researchgate.net |

Preparation of Hydrazide-Hydrazone Derivatives from Benzaldehyde-Triazole Precursors

Once a benzaldehyde-triazole hybrid has been synthesized, the aldehyde group serves as a versatile handle for further functionalization. A common transformation is the reaction with a hydrazide to form a hydrazide-hydrazone derivative. This reaction is typically a straightforward condensation.

For instance, the key intermediate 4-(1-(2-methoxy-6-pentadecylbenzyl)-1H-1,2,3-triazol-4-yl)benzaldehyde has been reacted with various 2-phenyl acetohydrazides and benzohydrazides to synthesize a novel series of hydrazide-hydrazone derivatives. orientjchem.org This coupling was efficiently carried out under solvent-free conditions by grinding the reactants in a mortar and pestle with a minimal amount of ethanol, leading to quantitative yields of the desired products. orientjchem.org

The synthesis of hydrazones from aldehydes and hydrazides is a general and widely used reaction. nih.govnih.govmdpi.comekb.eg The reaction conditions are often mild, involving refluxing the components in a suitable solvent like ethanol, sometimes with the addition of a catalytic amount of acid. mdpi.com

The following table details the preparation of hydrazide-hydrazone derivatives from a benzaldehyde-triazole precursor:

| Benzaldehyde-Triazole Precursor | Hydrazide Reactant | Reaction Conditions | Product Type | Reference |

| 4-(1-(2-methoxy-6-pentadecylbenzyl)-1H-1,2,3-triazol-4-yl)benzaldehyde | 2-Phenyl acetohydrazides, Benzohydrazides | Grinding in mortar-pestle, minimal ethanol | Hydrazide-hydrazone derivatives of anacardic acid | orientjchem.org |

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Investigations of Triazole Ring Formation

The formation of the 2-substituted-1,2,3-triazole core of 4-(2H-1,2,3-triazol-2-yl)benzaldehyde can be achieved through various synthetic strategies, with metal-catalyzed reactions being particularly prominent. The following subsections explore the mechanisms of copper(I)-catalyzed 1,3-dipolar cycloadditions and palladium-catalyzed arylations, two powerful methods for constructing the triazole ring with high regioselectivity.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov While the target molecule is a 2-substituted triazole, understanding the fundamental CuAAC mechanism provides a basis for comprehending related triazole syntheses. The generally accepted mechanism for the formation of 1,4-disubstituted triazoles involves a stepwise process. nsf.govmdpi.com

The catalytic cycle is initiated by the formation of a copper(I) acetylide intermediate from a terminal alkyne. mdpi.com This step is crucial for the reaction's high regioselectivity. The organic azide (B81097) then coordinates to the copper center, followed by a cycloaddition reaction to form a six-membered copper(III)-containing intermediate. Subsequent reductive elimination yields the 1,4-disubstituted 1,2,3-triazole product and regenerates the copper(I) catalyst, allowing the cycle to continue. nsf.gov The use of a copper catalyst significantly accelerates the reaction rate compared to the uncatalyzed thermal Huisgen cycloaddition, which often results in a mixture of 1,4- and 1,5-regioisomers. nih.gov

While the standard CuAAC yields 1,4-disubstituted products, modifications and alternative copper-catalyzed methods can lead to other substitution patterns. The synthesis of N2-substituted triazoles, such as the core of the target molecule, can be achieved through specific catalytic systems and starting materials. nih.govorganic-chemistry.org

Interactive Data Table: Key Intermediates in CuAAC Mechanism

| Intermediate | Description | Role in Catalytic Cycle |

| Copper(I) Acetylide | Formed from the reaction of a terminal alkyne with a Cu(I) salt. | Activates the alkyne for cycloaddition. |

| Copper-Azide Complex | Formed by the coordination of an organic azide to the copper acetylide. | Brings the reactants into proximity for the cycloaddition. |

| Six-membered Cu(III) Intermediate | A metallacycle formed after the cycloaddition step. | Precursor to the final triazole product. |

Palladium-catalyzed cross-coupling reactions offer a powerful alternative for the synthesis of substituted 1,2,3-triazoles, including the N2-arylated scaffold of this compound. researchgate.net These methods often involve the direct C-H arylation of a pre-formed triazole ring or the coupling of an aryl halide with a triazole derivative. nih.govnih.gov

The mechanism for the direct C-H arylation of 1,2,3-triazoles typically proceeds through a concerted metalation-deprotonation (CMD) pathway. nih.gov In this mechanism, the palladium catalyst coordinates to the triazole ring, followed by the cleavage of a C-H bond with the assistance of a base. This forms a palladacycle intermediate. Subsequent oxidative addition of an aryl halide to the palladium center, followed by reductive elimination, furnishes the arylated triazole product and regenerates the active palladium catalyst. researchgate.net

Alternatively, Buchwald-Hartwig-type amination reactions can be employed to achieve N-arylation of the triazole ring. This involves the palladium-catalyzed coupling of an aryl halide with the N-H of the triazole. The catalytic cycle for this transformation generally involves oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the triazole, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl triazole. researchgate.net The choice of ligands on the palladium catalyst is often crucial for achieving high selectivity for N2-arylation. researchgate.net

Interactive Data Table: Comparison of Pd-Catalyzed Arylation Mechanisms

| Mechanism | Key Steps | Reactants | Selectivity |

| C-H Arylation | Concerted Metalation-Deprotonation, Oxidative Addition, Reductive Elimination | Triazole, Aryl Halide | Typically C5-arylation of 1,4-disubstituted triazoles |

| N-Arylation (Buchwald-Hartwig) | Oxidative Addition, N-H Deprotonation, Reductive Elimination | Triazole, Aryl Halide | Can be tuned for N2-selectivity with appropriate ligands |

Detailed Reaction Pathways for Benzaldehyde-Triazole Conjugation

The conjugation of the triazole ring to the benzaldehyde (B42025) moiety typically involves the formation of a stable intermediate through the reaction of an amino-functionalized triazole with the aldehyde group. The following subsections detail the mechanisms of hemiaminal and Schiff base formation, and the influence of electronic and solvation effects on these pathways.

The reaction between an amine, such as an amino-triazole, and an aldehyde, like benzaldehyde, proceeds through a two-step mechanism to form a Schiff base (imine), often with a stable hemiaminal (carbinolamine) intermediate. tandfonline.commdpi.com

The initial step is the nucleophilic attack of the nitrogen atom of the amino group on the electrophilic carbonyl carbon of the benzaldehyde. This leads to the formation of a zwitterionic intermediate, which then undergoes a proton transfer to yield a neutral hemiaminal. nih.gov This first reaction, the formation of the hemiaminal, is a multi-step process. tandfonline.comresearchgate.net Theoretical studies have shown that this process is non-concerted, with the N-H bond of the amine breaking first, followed by the transfer of the hydrogen atom to the oxygen atom of the carbonyl group, and finally the formation of the C-N bond. tandfonline.commdpi.comresearchgate.net

The second stage of the reaction is the dehydration of the hemiaminal to form the Schiff base. nih.govresearchgate.net This step is typically acid-catalyzed and involves the protonation of the hydroxyl group of the hemiaminal, followed by the elimination of a water molecule to form a carbocation. The lone pair of electrons on the adjacent nitrogen atom then forms a double bond with the carbon, and subsequent deprotonation yields the final Schiff base product. tandfonline.com This dehydration process is also non-concerted, with the C-O bond breaking first, followed by a proton transfer to form the water molecule. tandfonline.comresearchgate.net

The electronic nature of substituents on both the benzaldehyde and the triazole rings can significantly influence the energetics and pathways of hemiaminal and Schiff base formation. nih.gov Electron-withdrawing groups on the benzaldehyde ring increase the electrophilicity of the carbonyl carbon, thereby accelerating the initial nucleophilic attack by the amine and favoring the formation of the hemiaminal. mdpi.com Conversely, electron-donating groups on the benzaldehyde ring decrease the electrophilicity of the carbonyl carbon, slowing down the initial addition step. mdpi.com

Studies on substituted benzaldehydes reacting with 4-amino-3,5-dimethyl-1,2,4-triazole have shown a good correlation between the formation of the imine and hemiaminal and the electronic effects of the substituents, particularly for para-substituted derivatives. mdpi.com Benzaldehydes with strong electron-withdrawing groups such as -NO2, -CN, and -CF3 tend to favor hemiaminal formation. mdpi.com In contrast, electron-donating groups like -OH, -OCH3, and -CH3 generally lead to lower yields of the hemiaminal. mdpi.com These electronic effects modulate the stability of the intermediates and transition states along the reaction coordinate. nih.gov

The solvent in which the reaction is carried out plays a crucial role in the mechanism and equilibrium of hemiaminal and Schiff base formation. nih.gov The polarity of the solvent can influence the rates of the individual steps and the stability of the charged intermediates.

In the reaction of 2-nitrobenzaldehyde with 4-amino-3,5-dimethyl-1,2,4-triazole, studies have shown that apolar aprotic solvents lead to a higher content of the hemiaminal compared to dipolar aprotic media. mdpi.com The yield of the hemiaminal increases with the hydrophobicity of the solvent. Conversely, polar solvents tend to shift the equilibrium towards the formation of the Schiff base. mdpi.com This can be attributed to the differential solvation of the reactants, intermediates, and products. While seemingly counterintuitive, the decrease in hemiaminal content with increasing solvent polarity can be understood by considering the changes in the dipole moments of the substrates and products throughout the reaction pathway. mdpi.com Theoretical studies involving the presence of a few water molecules have also been conducted to understand the role of specific solvent interactions on the reaction mechanism. nih.gov

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-(2H-1,2,3-triazol-2-yl)benzaldehyde and its derivatives, DFT has been instrumental in understanding their fundamental chemical characteristics.

Investigation of Electronic Structure and Molecular Reactivity

DFT calculations are frequently employed to explore the electronic properties that govern the reactivity of triazole-containing compounds. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that a molecule is more reactive. arabjchem.org

Studies on related triazole derivatives have shown that the distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify electrophilic and nucleophilic sites within the molecule. researchgate.net This information is crucial for predicting how the molecule will interact with other reagents. Furthermore, DFT can be used to calculate various chemical reactivity descriptors, such as global hardness, softness, electronegativity, and electrophilicity, which provide a quantitative measure of the molecule's reactivity. acs.orgnih.gov

Interactive Data Table: Calculated Reactivity Descriptors for Triazole Derivatives

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Hardness (η) | Softness (S) | Electronegativity (χ) |

| Derivative A | -6.5 | -1.5 | 5.0 | 2.5 | 0.4 | 4.0 |

| Derivative B | -6.8 | -1.2 | 5.6 | 2.8 | 0.36 | 4.0 |

| Derivative C | -6.2 | -1.8 | 4.4 | 2.2 | 0.45 | 4.0 |

Note: Data is illustrative and based on typical values for similar compounds.

Analysis of Transition States and Energy Profiles in Reaction Pathways

DFT is a valuable tool for mapping out the energetic landscape of chemical reactions involving triazole derivatives. By calculating the energies of reactants, products, and transition states, researchers can construct detailed reaction energy profiles. nih.gov This analysis helps in understanding the feasibility of a reaction pathway and identifying the rate-determining step.

For instance, in the synthesis of Schiff bases from benzaldehyde (B42025) and amine-substituted triazoles, DFT has been used to identify multiple transition states corresponding to steps like hydrogen transfer, nucleophilic attack, and water elimination. nih.gov The calculated activation barriers for these steps provide insight into the reaction mechanism and can guide the optimization of reaction conditions. mdpi.com

Evaluation of Tautomeric Stabilities and Aromatization Processes

Tautomerism is a significant phenomenon in triazole chemistry, where protons can migrate between different nitrogen atoms in the ring, leading to different isomers. researchgate.net DFT calculations are highly effective in determining the relative stabilities of these tautomers. For 1,2,3-triazoles, studies have consistently shown that the 2H-tautomer, which is the form present in this compound, is generally the most stable, irrespective of the substituent. researchgate.net This stability is influenced by factors such as intramolecular interactions and solvent effects. nih.gov

DFT can also be used to study aromatization processes. The nucleus-independent chemical shift (NICS) is a common DFT-based method to quantify the aromaticity of a cyclic system. These calculations help in understanding the electronic delocalization and stability of the triazole ring.

In Silico Modeling for Molecular Interactions and Design

In silico techniques, which encompass a range of computational methods, are pivotal in modern drug discovery and materials science. These approaches allow for the rapid screening and evaluation of molecules for specific biological or material applications.

Molecular Docking and Virtual Screening Approaches

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, this involves docking a ligand (like a derivative of this compound) into the active site of a target protein. nih.gov The results of docking studies, often expressed as a binding affinity or docking score, help in identifying potential drug candidates. pensoft.netijper.org

Virtual screening utilizes molecular docking on a large scale, where extensive libraries of compounds are computationally screened against a biological target. This approach has been successfully applied to identify triazole derivatives with potential anticancer, antibacterial, and antiviral activities. acs.orgnih.govmdpi.com The unique structural features of the 1,2,3-triazole ring, such as its ability to form hydrogen bonds and engage in dipole-dipole and π-stacking interactions, make it an attractive scaffold in drug design. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems over time. nih.gov By simulating the movements of atoms and molecules, MD can be used to assess the conformational flexibility of a ligand and the stability of a protein-ligand complex. nih.gov

For derivatives of this compound, MD simulations can validate the binding poses predicted by molecular docking. Analysis of the simulation trajectory can reveal key interactions that stabilize the complex, such as persistent hydrogen bonds. nih.gov Parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to evaluate the stability of the complex over the simulation period. pensoft.netnih.gov This detailed understanding of the dynamic behavior of the molecule and its interactions is crucial for the rational design of more potent and selective compounds.

Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analyses

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are key indicators of a molecule's ability to donate or accept electrons, respectively.

The HOMO is the outermost orbital containing electrons and is associated with the molecule's electron-donating capability. A higher HOMO energy suggests a greater propensity to donate electrons to an appropriate acceptor molecule. In the context of this compound, the HOMO is likely to be distributed over the electron-rich regions of the molecule, such as the triazole and benzaldehyde rings.

The LUMO , on the other hand, is the innermost empty orbital and relates to the molecule's electron-accepting ability. A lower LUMO energy indicates a greater ease of accepting electrons. For this compound, the LUMO is expected to be localized on the more electrophilic portions of the molecule.

Table 1: Representative Frontier Molecular Orbital Energies and Related Parameters for Triazole Derivatives (Note: The following data is illustrative and based on general findings for similar compounds, not specific to this compound)

| Parameter | Representative Value | Significance |

| EHOMO | -6.5 eV to -7.5 eV | Electron-donating capacity |

| ELUMO | -1.0 eV to -2.0 eV | Electron-accepting capacity |

| Energy Gap (ΔE) | 4.5 eV to 6.0 eV | Chemical reactivity and stability |

| Ionization Potential (I) | 6.5 eV to 7.5 eV | Energy required to remove an electron |

| Electron Affinity (A) | 1.0 eV to 2.0 eV | Energy released upon gaining an electron |

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites.

In an MEP map:

Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. For this compound, these regions are expected around the nitrogen atoms of the triazole ring and the oxygen atom of the aldehyde group.

Blue regions denote areas of low electron density and positive electrostatic potential, indicating sites prone to nucleophilic attack. The hydrogen atoms and the carbon atom of the aldehyde group are likely to be in these positive regions.

Green regions represent areas of neutral or near-zero potential.

The MEP analysis is invaluable for predicting intermolecular interactions, such as hydrogen bonding and halogen bonding, which are crucial for understanding biological activity and crystal packing.

Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) Investigations

Structure-Property Relationship (SPR) studies aim to understand how the chemical structure of a compound influences its physical, chemical, and biological properties. For this compound, SPR investigations would explore how modifications to its structure, such as the introduction of different substituents on the benzaldehyde or triazole rings, affect its properties. For instance, adding an electron-donating group to the benzaldehyde ring could increase the electron density on the aromatic system, potentially altering its reactivity and biological interactions. Conversely, an electron-withdrawing group would have the opposite effect.

Quantitative Structure-Activity Relationship (QSAR) is a more specific application of SPR that develops mathematical models to correlate the chemical structure of a series of compounds with their biological activity. These models use molecular descriptors, which are numerical representations of various aspects of a molecule's structure, to predict the activity of new, untested compounds.

A typical QSAR study on derivatives of this compound would involve:

Synthesizing a series of analogs with systematic variations in their structure.

Measuring the biological activity of these compounds against a specific target (e.g., an enzyme or receptor).

Calculating a variety of molecular descriptors for each compound, which can be categorized as:

Electronic descriptors: (e.g., partial charges, dipole moment, HOMO/LUMO energies)

Steric descriptors: (e.g., molecular volume, surface area, shape indices)

Hydrophobic descriptors: (e.g., logP)

Topological descriptors: (e.g., connectivity indices)

Developing a mathematical model using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to establish a relationship between the descriptors and the biological activity.

While a specific QSAR study for this compound is not detailed in the provided search context, QSAR studies on other triazole derivatives have demonstrated the importance of various descriptors in predicting their biological activities, such as anticancer or antimicrobial effects. nih.gov

Table 2: Illustrative QSAR Descriptors and Their Potential Influence on the Activity of this compound Derivatives (Note: This table presents hypothetical relationships for illustrative purposes.)

| Descriptor | Type | Potential Influence on Biological Activity |

| LogP | Hydrophobic | A higher LogP may enhance membrane permeability but could decrease aqueous solubility. |

| Dipole Moment | Electronic | Can influence binding affinity to polar receptor sites. |

| Molecular Weight | Steric | May affect the fit of the molecule into a binding pocket. |

| HOMO Energy | Electronic | Higher energy may correlate with increased activity if the mechanism involves electron donation. |

| Surface Area | Steric | Can impact the extent of interaction with a biological target. |

These computational and theoretical approaches are instrumental in the rational design of new molecules based on the this compound scaffold. By understanding the interplay between structure, electronic properties, and activity, chemists can synthesize novel compounds with enhanced efficacy and selectivity for various therapeutic applications.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for mapping the chemical environment of protons and carbon atoms within a molecule. Through the analysis of chemical shifts, signal multiplicities, and coupling constants, a definitive structural assignment of 4-(2H-1,2,3-triazol-2-yl)benzaldehyde can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃), reveals characteristic signals corresponding to the aldehydic proton, the aromatic protons of the benzene (B151609) ring, and the protons of the triazole ring. The aldehydic proton is expected to appear as a singlet in the downfield region, generally between 9.9 and 10.1 ppm, due to the deshielding effect of the adjacent carbonyl group. The protons on the disubstituted benzene ring typically exhibit a complex splitting pattern, often appearing as two distinct sets of doublets, characteristic of an AA'BB' system. The protons ortho to the aldehyde group are generally found further downfield than those ortho to the triazole ring. The protons of the 1,2,3-triazole ring are chemically equivalent in the 2-substituted isomer, leading to a single, sharp singlet in the aromatic region, a key indicator of this specific isomeric form.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aldehydic-H | ~9.9 - 10.1 | Singlet |

| Aromatic-H (ortho to CHO) | ~7.9 - 8.1 | Doublet |

| Aromatic-H (ortho to triazole) | ~7.8 - 8.0 | Doublet |

| Triazole-H | ~7.7 - 7.9 | Singlet |

Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The carbonyl carbon of the aldehyde group is readily identifiable by its characteristic downfield chemical shift, typically in the range of 190-195 ppm. The carbon atoms of the aromatic ring will appear in the region of 120-150 ppm. The carbon atom attached to the electron-withdrawing aldehyde group (ipso-carbon) and the carbon attached to the triazole ring will have distinct chemical shifts. The two equivalent carbon atoms of the triazole ring will produce a single signal, further confirming the 2-substituted isomeric structure.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~190 - 195 |

| C-H (Triazole) | ~135 - 140 |

| C-CHO (Aromatic) | ~135 - 140 |

| C-N (Aromatic) | ~145 - 150 |

| C-H (Aromatic) | ~120 - 135 |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY) for Connectivity Determination

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional NMR techniques are employed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show a correlation between the triazole protons and the triazole carbons, as well as correlations between the aromatic protons and their directly attached aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). Key HMBC correlations would be expected between the aldehydic proton and the ipso-carbon of the benzene ring, as well as between the triazole protons and the aromatic carbon atom to which the triazole ring is attached.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would primarily show correlations between the adjacent protons on the benzene ring, helping to confirm their relative positions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of the aldehyde and the aromatic and triazole rings.

A strong, sharp absorption band in the region of 1690-1715 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic aldehyde. The C-H stretching vibration of the aldehyde group typically appears as a pair of weak to medium bands around 2720 and 2820 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring usually give rise to a series of bands in the 1450-1600 cm⁻¹ region. The vibrations associated with the triazole ring, including C-N and N=N stretching, would also be present in the fingerprint region of the spectrum.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C=O Stretch (Aldehyde) | ~1690 - 1715 |

| C-H Stretch (Aldehyde) | ~2720 and ~2820 |

| C-H Stretch (Aromatic) | > 3000 |

| C=C Stretch (Aromatic) | ~1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural confirmation.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight of the compound. For this compound (C₉H₇N₃O), the expected molecular weight is approximately 173.17 g/mol .

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the formyl group (CHO, 29 Da) leading to a significant peak at m/z 144. Cleavage of the triazole ring and other characteristic fragmentations of the aromatic system would also be observed, providing a unique mass spectral fingerprint for the compound.

| Ion | m/z |

| [M]⁺ | ~173 |

| [M-CHO]⁺ | ~144 |

High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS)

High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS) is a powerful analytical technique used to determine the elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions with very high precision.

In a typical HR-EI-MS analysis of this compound (molecular formula: C₉H₇N₃O), the molecule would be subjected to a high-energy electron beam, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The high-resolution measurement allows for the determination of the exact mass, which can be used to confirm the elemental formula.

Expected Data: The exact mass of the molecular ion is a critical piece of data obtained from HR-EI-MS. This value is calculated based on the masses of the most abundant isotopes of each element.

Table 1: Theoretical HR-EI-MS Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) |

|---|

This table is based on theoretical calculations and awaits experimental verification.

The fragmentation pattern in EI-MS would likely involve characteristic losses, such as the loss of the aldehyde group (-CHO), nitrogen (N₂), or cleavage of the bond between the phenyl and triazole rings, providing further structural confirmation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules. It typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. High-resolution ESI-MS provides the exact mass of these ions, confirming the molecular formula.

For this compound, ESI-MS would be expected to produce a prominent signal corresponding to the protonated molecule.

Table 2: Theoretical ESI-MS Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₉H₈N₃O⁺ | 174.0667 |

This table represents theoretically calculated values for the most common ESI adducts. Actual experimental results would be needed for confirmation.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

While a crystal structure for this compound is not available, data from a closely related isomer, 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde, offers insight into the likely structural features. researchgate.net For this related compound, the triazole and phenyl rings were found to be nearly coplanar, with a very small dihedral angle between them. researchgate.net

Expected Crystallographic Data: Should single crystals of this compound be obtained and analyzed, the following parameters would be determined. The table below presents hypothetical data based on common findings for small organic molecules and data from its isomer. researchgate.net

Table 3: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~11.4 |

| b (Å) | ~4.8 |

| c (Å) | ~15.6 |

| β (°) | ~103.4 |

This data is hypothetical and based on the published crystal structure of the isomer 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde. researchgate.net Experimental analysis is required for definitive structural determination.

The analysis would also reveal the planarity of the molecule, the conformation of the aldehyde group relative to the phenyl ring, and the nature of intermolecular interactions (such as hydrogen bonding or π-stacking) that dictate the crystal packing. researchgate.net

Advanced Applications and Functional Development of Triazole Benzaldehyde Scaffolds

Supramolecular Chemistry and Self-Assembly Studies

Triazole rings are known to participate in a variety of non-covalent interactions that drive self-assembly.

Catalysis and Ligand Design

The nitrogen-rich triazole ring is an excellent ligand for coordinating with transition metals, leading to diverse catalytic applications.

Biomolecular Mimicry and Bioisosterism in Medicinal Chemistry Research

The structural and electronic characteristics of the 1,2,3-triazole ring, particularly when integrated into a larger scaffold like 4-(2H-1,2,3-triazol-2-yl)benzaldehyde, make it a valuable component for biomolecular mimicry in medicinal chemistry. Bioisosterism, the strategy of replacing one functional group with another that retains similar physicochemical properties, is a cornerstone of rational drug design. The triazole moiety serves as a robust bioisostere for several key biological functionalities, enabling the development of novel therapeutic agents with improved pharmacological profiles.

Natural peptides, while crucial biological mediators, often face limitations as drug candidates due to their poor metabolic stability and low bioavailability, primarily because of their susceptibility to enzymatic degradation by proteases. mdpi.comchimia.ch A successful strategy to overcome these limitations is the replacement of the labile amide bond in the peptide backbone with a stable surrogate. The 1,4-disubstituted 1,2,3-triazole ring has emerged as an exceptional bioisostere for the trans-amide bond. nih.govnih.gov

The triazole ring mimics several key properties of the amide bond, including its planarity, dipole moment, and size. nih.gov Crucially, it is stable against hydrolysis, oxidation, reduction, and enzymatic cleavage by proteases and isomerases. nih.govfrontiersin.orgresearchgate.net This resistance to degradation can significantly enhance the in vivo half-life of peptide-based drugs. mdpi.com Furthermore, the triazole unit can participate in hydrogen bonding, similar to an amide, which is often critical for maintaining the bioactive conformation required for target interaction. unimore.it The incorporation of triazole moieties can also introduce conformational constraints, rigidifying the peptide structure to stabilize its bioactive form. frontiersin.orgmdpi.com

The synthesis of these peptidomimetics is facilitated by the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and regioselective "click chemistry" reaction. frontiersin.org This allows for the straightforward incorporation of the triazole unit into a peptide sequence, either in solution or via solid-phase peptide synthesis. chimia.ch

| Property | Peptide Amide Bond | 1,4-Disubstituted 1,2,3-Triazole | Reference |

|---|---|---|---|

| Conformation Mimicry | trans-amide | Good mimic of trans-amide | nih.govnih.gov |

| Stability | Susceptible to enzymatic (protease) cleavage | Resistant to enzymatic degradation, hydrolysis, oxidation | mdpi.comchimia.chfrontiersin.org |

| Dipole Moment | ~3.5 D | High (~5 D), mimics polarity | chimia.chnih.gov |

| Hydrogen Bonding | Acts as H-bond donor (N-H) and acceptor (C=O) | N-3 acts as H-bond acceptor; C-H can act as a weak donor | unimore.it |

| Synthesis | Standard peptide coupling | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | frontiersin.org |

Beyond peptides, the triazole scaffold is a versatile tool for mimicking other classes of natural products and biomacromolecules. Its rigid, planar, and aromatic nature, combined with its stability, allows it to serve as a core structural element in the design of analogues for complex natural molecules. nih.govresearchgate.net

A significant area of research involves the use of triazole derivatives as mimics of the steroidal system. mdpi.comnih.gov For instance, 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives have been synthesized as potential mimics of steroid hormones. mdpi.com These compounds are designed to interact with enzymes and receptors involved in hormone biosynthesis and signaling pathways, such as aromatase and estrogen receptors. mdpi.comnih.gov The triazole-phenyl scaffold can spatially orient substituents in a manner that mimics the presentation of functional groups on the tetracyclic steroid core, allowing for effective binding to biological targets. mdpi.com This approach is being explored for the development of novel agents for hormone-dependent cancers. mdpi.combohrium.com

| Natural Product Class | Triazole-Based Mimic Scaffold | Therapeutic Goal/Target | Reference |

|---|---|---|---|

| Steroid Hormones (e.g., Estradiol) | Substituted 1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives | Inhibition of steroidogenic enzymes (e.g., aromatase) for anticancer applications | mdpi.comnih.gov |

| Bile Acids (e.g., Cholic Acid) | Bile acid-azidoacetates conjugated with pyrimidines via a 1,2,3-triazole linker | Development of novel antimicrobial or anticancer agents | nih.gov |

| Various Natural Phenols (e.g., Carvacrol) | Natural product scaffold linked to various aryl groups via a 1,2,3-triazole | Development of potent antibacterial agents | nih.govacs.org |

Material Science Applications and Functional Materials Development

The utility of the this compound scaffold extends beyond medicinal chemistry into the realm of material science. The unique combination of the nitrogen-rich, electron-donating triazole ring and the reactive benzaldehyde (B42025) group makes it an excellent building block for creating advanced functional materials. chemijournal.comnih.gov

Triazole derivatives are particularly valuable as ligands for the construction of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs). chemijournal.commdpi.com MOFs are crystalline, porous materials consisting of metal ions or clusters connected by organic linkers. wikipedia.org The nitrogen atoms of the triazole ring are effective coordination sites for a wide range of metal ions (e.g., Zn(II), Cu(II), Co(II)), while the benzaldehyde group can be further functionalized or can itself participate in the framework's properties. chemijournal.comnih.gov

The resulting triazole-based MOFs can exhibit diverse and tunable network topologies, leading to materials with applications in gas storage, catalysis, and chemical sensing. chemijournal.comwikipedia.org The inherent porosity of MOFs can be tailored by selecting the appropriate metal and triazole-based linker. Furthermore, the triazole moiety can impart specific chemical properties to the material; for example, bifunctional triazole-carboxylate ligands have been used to create MOFs with interesting magnetic properties and the ability to act as luminescent sensors. nih.govrsc.org The benzaldehyde functionality on the scaffold provides a handle for post-synthetic modification, allowing for the covalent attachment of other molecules to the interior or exterior of the MOF to fine-tune its function.

| Material Type | Role of Triazole-Benzaldehyde Scaffold | Key Functional Properties | Potential Applications | Reference |

|---|---|---|---|---|

| Metal-Organic Frameworks (MOFs) / Coordination Polymers (CPs) | Organic linker/ligand connecting metal ions/clusters | Porosity, high surface area, catalytic activity, luminescence | Gas storage, separation, catalysis, chemical sensing | chemijournal.comnih.govnih.gov |

| Luminescent Sensors | Forms complexes with metal ions that exhibit fluorescence | Sensitive and selective luminescent response to specific analytes (e.g., metal ions, small molecules) | Environmental monitoring, biological imaging | rsc.org |

| Functional Polymers | Monomer unit for polymerization | Thermal stability, specific binding capabilities | Advanced coatings, membranes, specialty polymers | nih.govfrontiersin.org |

常见问题

Q. What are the most reliable synthetic routes for preparing 4-(2H-1,2,3-triazol-2-yl)benzaldehyde, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic aromatic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). A common method involves reacting substituted benzaldehyde derivatives with triazole precursors under reflux in ethanol with glacial acetic acid as a catalyst . Optimization includes adjusting reaction time (4–8 hours), solvent polarity, and stoichiometric ratios of reactants. For example, using absolute ethanol and controlled temperature (70–80°C) improves yield by minimizing side reactions. Post-synthesis, vacuum evaporation and recrystallization are critical for purification .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

- 1H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Triazole protons (2H) resonate as a singlet at δ 8.1–8.3 ppm, while aromatic protons show splitting patterns consistent with para-substitution (e.g., doublets at δ 7.8–8.0 ppm).

- 13C NMR : The aldehyde carbon appears at δ 190–195 ppm, and triazole carbons are observed at δ 145–150 ppm.

- IR : A strong C=O stretch (aldehyde) at ~1700 cm⁻¹ and triazole ring vibrations at 1600–1500 cm⁻¹ confirm functional groups .

Q. What are the best practices for crystallizing this compound, and how can SHELX programs aid in structural refinement?

Slow evaporation from a mixture of dichloromethane and hexane yields high-quality crystals. SHELXL is widely used for refining crystal structures, especially for resolving disorder in the triazole or aldehyde moieties. Key steps include:

- Using HKLF 4 format for intensity data.

- Applying restraints for planar groups (e.g., triazole ring) with FLAT instructions.

- Validating hydrogen bonding interactions (e.g., aldehyde O···H–N triazole) via PLATON .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

Discrepancies in NMR or IR data often arise from tautomerism (e.g., 1,2,3-triazole vs. 1,2,4-triazole regioisomers) or solvent effects. Strategies include:

Q. What computational methods are effective for studying the electronic properties and reactivity of this compound in drug design?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:

- Electron-deficient character of the triazole ring, making it a strong hydrogen-bond acceptor.

- Frontier molecular orbitals (HOMO-LUMO gaps) for reactivity analysis.

- Molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets like TRPM8 receptors, where the aldehyde group acts as a covalent warhead .

Q. How can multi-step synthesis challenges (e.g., low yields in triazole coupling) be addressed for functionalized derivatives?

- Catalyst Optimization : Replace Cu(I) with Ru(II) catalysts for regioselective triazole formation .

- Protection-Deprotection Strategies : Temporarily protect the aldehyde group with diethyl acetal to prevent side reactions during triazole coupling.

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while improving yield by 15–20% .

Q. What are the key considerations for designing biological activity assays involving this compound derivatives?

- Target Selection : Prioritize receptors with nucleophilic residues (e.g., cysteine in TRPM8) for covalent binding via the aldehyde.

- Solubility : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain compound stability.

- Control Experiments : Include aldehyde-free analogs to distinguish specific triazole-mediated effects from non-specific interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。